![molecular formula C10H17N3O4S B12623080 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate CAS No. 1108658-52-1](/img/structure/B12623080.png)
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a sulfonyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyano group, and the attachment of the sulfonyl carbamate moiety. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Industrial production methods may involve optimization of these steps to achieve large-scale synthesis with high efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It could be explored for its potential therapeutic effects, including its use as a drug candidate or in drug development.
Industry: The compound may be used in industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group and sulfonyl carbamate moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate can be compared with other similar compounds, such as:
1,1-Dimethylethyl N-[(1R,2S)-2-Hydroxycyclohexyl]carbamate: This compound has a similar carbamate structure but differs in the presence of a hydroxycyclohexyl group instead of a pyrrolidinyl group.
1,1-Dimethylethyl N-[(2S)-2-aminopropyl]-N-(3-hydroxypropyl)carbamate: This compound features an aminopropyl group and a hydroxypropyl group, making it distinct from the cyano and pyrrolidinyl groups in the target compound.
1,1-Dimethylethyl N-[(2S)-2-amino-2-cyclobutylethyl]carbamate: This compound includes an amino-cyclobutylethyl group, which differentiates it from the cyano-pyrrolidinyl structure.
Eigenschaften
CAS-Nummer |
1108658-52-1 |
|---|---|
Molekularformel |
C10H17N3O4S |
Molekulargewicht |
275.33 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-2-cyanopyrrolidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C10H17N3O4S/c1-10(2,3)17-9(14)12-18(15,16)13-6-4-5-8(13)7-11/h8H,4-6H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
WMESBUQASSULMT-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCC[C@H]1C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)N1CCCC1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
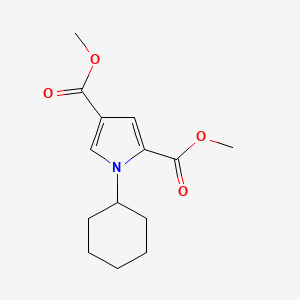

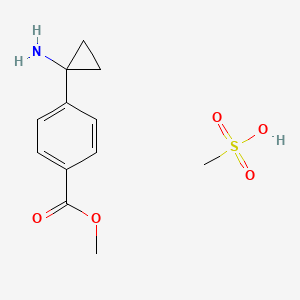
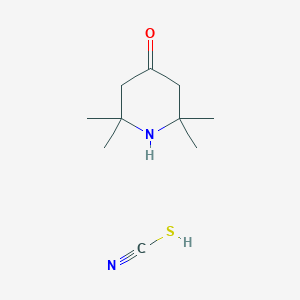
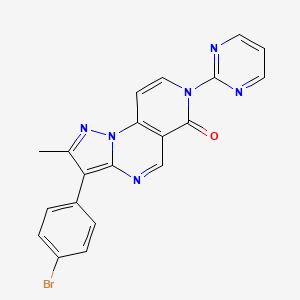


![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)

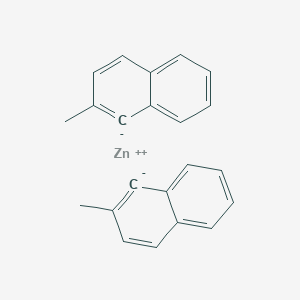
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
